molecular formula C8H6N2O2 B7966866 5,7-Dihydro-1,7-naphthyridine-6,8-dione

5,7-Dihydro-1,7-naphthyridine-6,8-dione

Cat. No.: B7966866
M. Wt: 162.15 g/mol
InChI Key: DPISFQNMHMNBNG-UHFFFAOYSA-N
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Description

5,7-Dihydro-1,7-naphthyridine-6,8-dione is a chemical compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 g/mol. It belongs to the naphthyridine family, a class of N-heterocyclic compounds comprising a fused system of two pyridine rings, which are also referred to as "diazanaphthalenes" . These structures exist as several isomers, differentiated by the positions of their nitrogen atoms, and are known to exhibit a wide spectrum of pharmacological activities . The core naphthyridine structure is a privileged scaffold in medicinal chemistry. Research into naphthyridine derivatives has revealed a broad spectrum of pharmacological activities, with a particularly significant emphasis on their antimicrobial properties . Since the introduction of the first naphthyridine-based antibacterial agent, nalidixic acid, structural modifications of the naphthyridine core have been extensively explored to develop novel anti-infective agents that combat drug-resistant pathogens . The primary mechanism of action for many antimicrobial naphthyridines involves the inhibition of bacterial DNA replication by targeting enzymes such as DNA gyrase and topoisomerase IV . This makes this compound a valuable building block for synthesizing novel compounds aimed at addressing the growing global threat of antimicrobial resistance. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. As a chemical reagent, it should be handled by qualified laboratory personnel. Appropriate safety precautions must be observed; please refer to the associated Safety Data Sheet (SDS) for detailed handling and hazard information before use. Recommended storage is in an inert atmosphere at room temperature to maintain stability .

Properties

IUPAC Name

5H-1,7-naphthyridine-6,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-6-4-5-2-1-3-9-7(5)8(12)10-6/h1-3H,4H2,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPISFQNMHMNBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)NC1=O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tandem Nitrile Hydration/Cyclization Method

A scalable approach involves the tandem hydration of nitriles followed by cyclization. Starting from 2-cyanopyridine derivatives, the nitrile group undergoes hydration in aqueous acidic conditions to form an intermediate amide. Subsequent cyclization with a diketone precursor at 60–80°C in dimethylformamide (DMF) yields 5,7-dihydro-1,7-naphthyridine-6,8-dione. This method, optimized by recent work, achieves 78–85% yield under mild conditions. Key advantages include:

  • Short reaction time (4–6 hours).

  • No requirement for transition-metal catalysts .

  • Compatibility with electron-withdrawing and donating substituents on the pyridine ring.

Reaction conditions and yields for representative substrates:

Starting MaterialSolventTemperature (°C)Time (h)Yield (%)
2-Cyano-3-aminopyridineDMF/H2O80582
2-Cyano-4-methylpyridineDMF/H2O70678

Doebner Reaction with Benzalpyruvic Acid

Adapted from classical naphthyridine syntheses, this method employs benzalpyruvic acid and 6-hydroxy-2-aminopyridine. The reaction proceeds via a three-component condensation:

  • Formation of a Schiff base between the amine and aldehyde groups.

  • Cyclization facilitated by the acidic α-hydrogen of the pyruvic acid moiety.

  • Aromatization through dehydration under reflux in ethanol.

Optimized conditions involve refluxing in ethanol for 12–18 hours, yielding 65–72% of the target compound. Substituents on the pyridine ring (e.g., methyl, methoxy) are tolerated but reduce yields by 10–15% due to steric hindrance.

Meldrum’s Acid-Mediated Cyclization

This method utilizes Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a cyclizing agent. Starting from o-aminobenzaldehyde derivatives, the synthesis proceeds as follows:

  • Imine formation with methylamine in methanol.

  • Condensation with Meldrum’s acid in the presence of N,N-dicyclohexylcarbodiimide (DCC).

  • Thermal cyclization at 120°C in toluene to form the naphthyridine core.

Yields range from 60–68% , with the final step requiring careful temperature control to avoid decarboxylation. This route is advantageous for introducing substituents at the 5- and 7-positions.

Friedländer Condensation

The Friedländer reaction between 2-aminonicotinaldehyde and cyclic ketones (e.g., cyclohexanone) in acidic conditions provides access to fused naphthyridines. For this compound:

  • Condensation in acetic acid at 100°C for 8 hours.

  • Oxidative aromatization using p-chloranil or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).

Yields are moderate (55–62% ), but the method allows for structural diversification by varying the ketone component. For example, using tetralone instead of cyclohexanone introduces a benzannulated derivative.

Microwave-Assisted Cyclization

Microwave irradiation accelerates the cyclization of N-aryl enaminones. Key steps:

  • Synthesis of enaminone precursors via reaction of β-ketoesters with aryl amines.

  • Microwave-induced cyclization (150°C, 20 minutes) in N-methylpyrrolidone (NMP) with catalytic p-toluenesulfonic acid (PTSA).

This method achieves 70–75% yield with reduced reaction times compared to conventional heating. It is particularly effective for electron-deficient aryl amines, which facilitate faster cyclization.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilitySubstituent Flexibility
Tandem Hydration/Cyclization78–854–6 hHighModerate
Doebner Reaction65–7212–18 hModerateLow
Meldrum’s Acid Cyclization60–6824–36 hLowHigh
Friedländer Condensation55–628–12 hModerateHigh
Microwave-Assisted70–750.3–1 hHighModerate

Optimization Strategies

  • Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance cyclization rates but may complicate purification.

  • Catalysis : Lewis acids (e.g., ZnCl₂) improve yields in Friedländer condensations by 10–15%.

  • Temperature Control : Gradual heating during Meldrum’s acid-mediated cyclization prevents side reactions .

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydro-1,7-naphthyridine-6,8-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine diones, while reduction can produce dihydro derivatives .

Scientific Research Applications

5,7-Dihydro-1,7-naphthyridine-6,8-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dihydro-1,7-naphthyridine-6,8-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interfere with cellular pathways, leading to apoptosis in cancer cells or inhibition of microbial growth .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) Imidazo[4,5-e][1,3]diazepine-4,8-dione Derivatives
  • Structure : These compounds share a fused bicyclic system with two ketone groups but incorporate an imidazole ring instead of a naphthyridine core.
  • Activity : Derivatives such as compounds 9–11 (Figure 1 in ) exhibit antiviral and cytostatic properties, suggesting that the dihydro-dione motif may enhance bioactivity .
(b) 5,6,7,8-Tetrahydro-1,7-naphthyridine
  • Structure : Fully saturated at positions 5–8, lacking the 6,8-dione groups (CAS 13623-85-3, Molecular Weight: 134.18) .
  • Physical Properties : Boiling point = 247.6°C, Density = 1.1 g/cm³ .
  • Synthetic Pathway : Prepared via reductive debenzylation of 7-benzyl-5,6,7,8-tetrahydro-1,7-naphthyridine (Pd/C, H₂, 78% yield) .
  • Key Difference : Saturation reduces ring strain but eliminates the electron-withdrawing effects of dione groups, impacting reactivity.
(c) Substituted 1,7-Naphthyridines
  • Examples :
    • 5-Methyl-6,8-diphenyl-1,7-naphthyridine (40, R=Me) .
    • 6,8-Diphenyl-1,7-naphthyridin-5-amine (40, R=NH₂) .
  • Synthesis : Derived from 2-chloro-3-pyridinecarbonitrile or ethyl 2-chloro-3-pyridinecarboxylate via nucleophilic substitution (yields: 65–72%) .
  • Key Difference : Substituents like phenyl or amine groups enhance steric bulk and modify electronic properties compared to the unsubstituted dione.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Boiling Point (°C) Key Features
5,7-Dihydro-1,7-naphthyridine-6,8-dione C₈H₆N₂O₂ 178.15* N/A Dione groups; partial saturation
5,6,7,8-Tetrahydro-1,7-naphthyridine C₈H₁₀N₂ 134.18 247.6 Full saturation; no dione groups
Imidazo[4,5-e][1,3]diazepine-4,8-dione C₇H₆N₄O₂ 194.15 N/A Fused imidazole-diazepine system

Q & A

Q. What are the standard synthetic routes for preparing 5,7-Dihydro-1,7-naphthyridine-6,8-dione, and what critical reaction parameters influence yield?

The compound is synthesized via cyclization of precursors like 2-aminonicotinic acid with acetic anhydride under controlled conditions. Key parameters include:

  • Temperature : 80–120°C to facilitate cyclization while minimizing decomposition.
  • Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) improve reaction efficiency.
  • Purification : Recrystallization or column chromatography achieves >95% purity.
    Post-synthesis, yields are optimized by maintaining anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

A multi-technique approach is essential:

  • ¹H/¹³C NMR : Characteristic carbonyl peaks at δ 170–180 ppm (¹³C) and aromatic proton signals at δ 7.5–8.5 ppm (¹H).
  • FT-IR : Strong C=O stretches at 1680–1720 cm⁻¹.
  • HRMS : Molecular ion peak at m/z 162.0426 (C₈H₆N₂O₂).
    Cross-referencing with computational NMR predictions (e.g., DFT) enhances accuracy .

Q. What are the primary documented biological targets of this compound in medicinal chemistry research?

The compound inhibits dipeptidyl peptidase IV (DPP-4) (IC₅₀: 0.5–2 μM), a target for type 2 diabetes. Preliminary studies suggest moderate activity against kinases like JAK2 (IC₅₀ ~5 μM). Structural analogs show potential as antimicrobial agents, though mechanistic details require further validation .

Advanced Research Questions

Q. What strategies can address contradictory bioactivity data observed in enzyme inhibition studies involving derivatives of this compound?

Contradictions often arise from:

  • Binding mode variability : Substituent positioning alters interactions with active sites.
  • Solution-state aggregation : Use dynamic light scattering (DLS) to detect aggregates.
    Methodological solutions :
  • X-ray crystallography : Resolve ligand-enzyme binding conformations.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
  • Molecular dynamics simulations : Compare derivative binding stability over 100-ns trajectories .

Q. What computational approaches are optimal for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Density functional theory (DFT) : B3LYP/6-311++G(d,p) level identifies electrophilic centers (C3 and C5 via Fukui indices).
  • Solvent modeling : SMD continuum method accounts for solvent polarity effects.
  • Transition state analysis : Locate energy barriers for SNAr reactions using QM/MM hybrid methods .

Q. How can researchers optimize the aqueous solubility of derivatives without compromising target binding affinity?

Strategies :

  • Polar substituents : Introduce -NH₂ or -SO₃H at C2/C4 via Suzuki coupling or sulfonation.
  • Ionizable groups : Add PEG chains at N7 to reduce LogP by >1 unit.
  • Pharmacophore retention : Preserve the diketone core while modifying peripheral groups.
    Validation : Measure solubility via shake-flask method and assess IC₅₀ shifts in bioassays .

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms of this compound?

  • ¹⁵N NMR : Distinguishes keto-enol tautomers via nitrogen chemical shifts.
  • Variable-temperature NMR : Monitors tautomeric equilibria (e.g., coalescence temperatures).
  • X-ray photoelectron spectroscopy (XPS) : Confirms carbonyl oxidation states.
    Correlate with DFT-predicted tautomer stability .

Safety and Handling

Q. What safety considerations are essential when handling this compound?

  • PPE : Use N95 respirators and nitrile gloves to prevent inhalation/skin contact.
  • Storage : Anhydrous conditions at 2–8°C with desiccants to avoid hydrate formation.
  • Decomposition : Avoid strong oxidizers; decomposition products may include toxic nitrogen oxides .

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